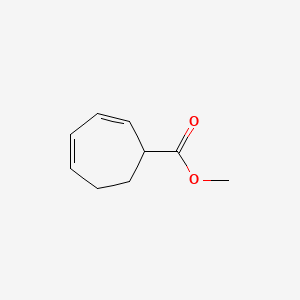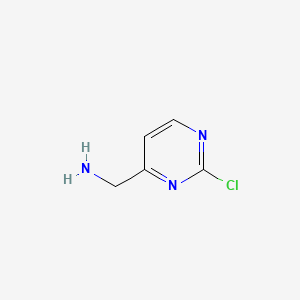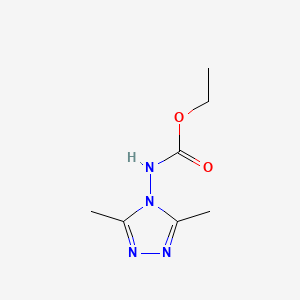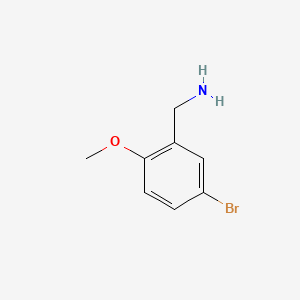
cis-Stilbene-D12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Stilbene-D12: is a deuterated form of cis-stilbene, a compound belonging to the stilbene family. Stilbenes are organic compounds characterized by a 1,2-diphenylethene structure. The deuterated version, this compound, is particularly valuable in scientific research due to its unique properties, such as enhanced stability and distinct spectroscopic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrosilylation-Protodesilylation of Diarylalkynes: This method involves the hydrosilylation of diarylalkynes followed by protodesilylation to yield cis-stilbene analogues.
Industrial Production Methods: Industrial production of cis-Stilbene-D12 typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of transition metal catalysts in cross-coupling reactions is common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-Stilbene-D12 can undergo oxidation reactions to form stilbene oxides.
Reduction: Reduction of this compound can yield the corresponding saturated hydrocarbons.
Substitution: Substitution reactions can introduce various functional groups into the stilbene structure, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution.
Major Products:
Oxidation: Stilbene oxides.
Reduction: Saturated hydrocarbons.
Substitution: Functionalized stilbene derivatives.
Scientific Research Applications
cis-Stilbene-D12 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Employed in the study of biological pathways and interactions due to its stable isotopic labeling.
Medicine: Investigated for its potential anticancer properties and as a component in drug design.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which cis-Stilbene-D12 exerts its effects involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce oxidative stress and redox imbalance in cancer cells, leading to cell death . The presence of deuterium atoms enhances its stability and allows for detailed mechanistic studies using spectroscopic techniques.
Comparison with Similar Compounds
cis-Stilbene-D12 can be compared with other stilbene derivatives such as:
trans-Stilbene: The trans isomer of stilbene, which is more thermodynamically stable and exhibits different biological activities.
Resveratrol: A naturally occurring stilbene with significant antioxidant and anticancer properties.
Pterostilbene: A derivative of resveratrol with enhanced bioavailability and similar biological activities.
Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and distinct spectroscopic properties, making it a valuable tool in scientific research.
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-[(Z)-1,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11-/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJANXHGTPQOBST-PUJLZZKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(/[2H])\C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])/[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.1.0]hexane-1-carboxylic acid, 4-hydroxy-, methyl ester, (1alpha,4beta,5alpha)-](/img/new.no-structure.jpg)







